7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
The compound 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine features a triazolo[4,5-d]pyrimidine core, a fused heterocyclic system known for its pharmacological versatility. Key structural features include:
- Position 3: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.
This scaffold is structurally analogous to adenosine receptor antagonists and antiplatelet agents like ticagrelor, though its specific biological activity remains underexplored in the provided evidence .
Properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5OS/c1-26-13-5-3-12(4-6-13)25-17-16(23-24-25)18(22-10-21-17)27-9-11-2-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPWWESYSQVJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=C(C=C4)Cl)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 896678-84-5) is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₈H₁₃Cl₂N₅OS
- Molecular Weight : 418.3 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine structure, with a dichlorobenzyl thioether and a methoxyphenyl substituent.
Biological Activity Overview
The biological activities of triazolo[4,5-d]pyrimidines have been extensively studied, particularly their antiplatelet , antibacterial , and anticancer properties. The specific compound has shown promising results in various assays.
Antiplatelet Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines can exhibit significant antiplatelet activity. For example, modifications to the ticagrelor structure led to compounds that maintained antiplatelet effects while altering antibacterial properties. This suggests that the antiplatelet and antibacterial activities may involve distinct mechanisms and targets .
Antibacterial Activity
The antibacterial efficacy of similar compounds has been documented against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While slight modifications can lead to a loss in antibacterial activity, certain derivatives retain effectiveness against resistant strains . The compound's thioether linkage may enhance its interaction with bacterial membranes.
Anticancer Activity
Several studies have explored the anticancer potential of triazolo[4,5-d]pyrimidines. For instance, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116. The IC₅₀ values for these compounds ranged from 14.5 μM to 57.01 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
The synthesis of this compound typically involves multi-step organic reactions. The compound's mechanism likely involves interference with cellular signaling pathways crucial for cancer cell proliferation and survival.
Case Studies
- Anticancer Efficacy : A study investigated various triazolo-pyrimidine derivatives for anticancer activity using MTT assays. The promising derivatives showed selective cytotoxicity towards MCF-7 cells with IC₅₀ values comparable to established chemotherapeutics .
- Antibacterial Studies : Another study focused on the antibacterial properties of triazolo derivatives against MRSA strains. Compounds similar to the target compound exhibited varying degrees of antibacterial activity depending on their structural modifications .
Data Summary Table
| Activity Type | Assessed Compounds | IC₅₀ Values (μM) | Target Bacteria / Cell Lines |
|---|---|---|---|
| Antiplatelet | Ticagrelor analogues | N/A | Platelets |
| Antibacterial | Triazolo derivatives | N/A | MRSA |
| Anticancer | Similar triazoles | 14.5 - 57.01 | MCF-7, HCT-116 |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit broad-spectrum antimicrobial properties. For instance, derivatives of triazole and pyrimidine structures have shown significant antibacterial and antitubercular activities against various pathogens including Mycobacterium smegmatis . The presence of the 4-methoxyphenyl group enhances the antibacterial effect compared to other substituents .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer applications. Similar triazolo-pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that modifications in the side chains can significantly influence the anticancer activity .
Anti-inflammatory Effects
Compounds within this chemical class have also been evaluated for anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests a potential role for this compound in treating inflammatory diseases.
Study on Antibacterial Activity
In a comparative study evaluating various triazolo-pyrimidine derivatives for antibacterial activity, compounds similar to this compound were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain modifications led to enhanced activity compared to standard antibiotics like Ciprofloxacin .
Evaluation of Anticancer Properties
A study published in a peer-reviewed journal investigated the anticancer effects of triazolo-pyrimidines on human cancer cell lines. The findings suggested that these compounds could inhibit cell growth and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key analogues, highlighting substituents, molecular properties, and known activities:
Key Structural Variations and Implications
Substituent at Position 3
- This group is shared with the compound in but contrasts with ticagrelor’s cyclopentyl-hydroxyethoxy chain, which improves solubility and metabolic stability .
- Benzyl () : Simpler aromatic substituent; may reduce steric hindrance compared to bulkier groups.
Substituent at Position 7
- This contrasts with ticagrelor’s propylthio group, which balances hydrophobicity and metabolic clearance .
- Piperazinyl-methoxybenzoyl () : Introduces a basic nitrogen, enabling hydrogen bonding and solubility modulation .
Position 5 Modifications
- Chlorine () or propylthio (ticagrelor) at position 5 significantly alter electronic and steric profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
